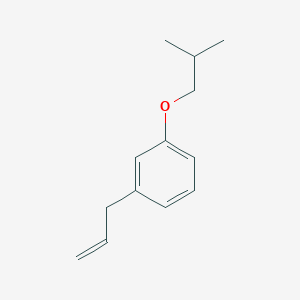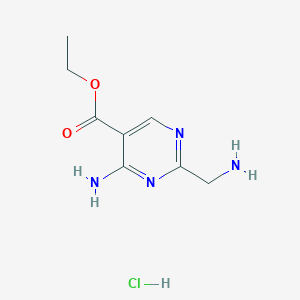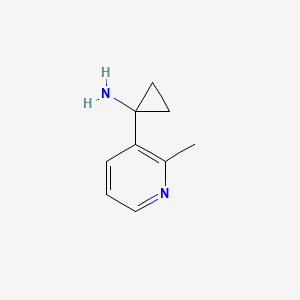
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is commonly used in organic synthesis, particularly in the synthesis of peptides. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a phenyl group, making it a versatile building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiophene ring can be constructed through various methods, including the Paal-Knorr synthesis or the Gewald reaction, depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential addition of other amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of subsequent amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl in the presence of a base like triethylamine.
Oxidation: KMnO4 or OsO4 in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in a suitable solvent like ether or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives of the phenyl and thiophene rings.
Applications De Recherche Scientifique
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Applied in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The thiophene and phenyl groups can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Fmoc-amino)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiophene ring.
Fmoc-2-Abz-OH: Another Fmoc-protected amino acid with a different aromatic ring structure.
Uniqueness
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both a thiophene ring and a phenyl group, which provide distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex molecules with specific functional properties.
Propriétés
Numéro CAS |
1217863-53-0 |
|---|---|
Formule moléculaire |
C26H19NO4S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H19NO4S/c28-25(29)23-22(16-8-2-1-3-9-16)15-32-24(23)27-26(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15,21H,14H2,(H,27,30)(H,28,29) |
Clé InChI |
WMIQPALHWPEGOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)



